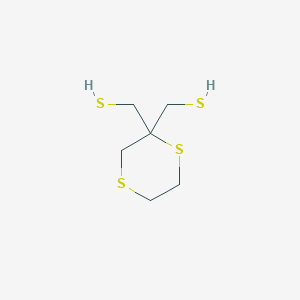
(1,4-Dithiane-2,2-diyl)dimethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Dithiane-2,2-diyl)dimethanethiol is an organosulfur compound with the molecular formula C6H12S4 It is characterized by a six-membered ring containing two sulfur atoms and two methanethiol groups attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dithiane-2,2-diyl)dimethanethiol typically involves the reaction of 1,4-dithiane with formaldehyde and hydrogen sulfide. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a thioacetal intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: (1,4-Dithiane-2,2-diyl)dimethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (1,4-Dithiane-2,2-diyl)dimethanethiol serves as a versatile building block for the construction of complex molecular architectures. It is used in the synthesis of heterocycles, such as thiophenes and thiazoles, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine: Its ability to form stable complexes with metal ions makes it useful in the design of metalloenzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique properties. It is also employed as a stabilizer in the formulation of lubricants and as a corrosion inhibitor .
Mécanisme D'action
The mechanism of action of (1,4-Dithiane-2,2-diyl)dimethanethiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition of enzyme activity or modification of protein function. The sulfur atoms in the compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
1,3-Dithiane: Similar to (1,4-Dithiane-2,2-diyl)dimethanethiol, 1,3-Dithiane is used as a building block in organic synthesis.
1,4-Dithiane-2,5-diol: This compound is another derivative of 1,4-dithiane, used in the synthesis of sulfur-containing heterocycles.
Uniqueness: The uniqueness of this compound lies in its dual thiol groups and the specific arrangement of sulfur atoms in the ring. This structure imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Numéro CAS |
850408-53-6 |
|---|---|
Formule moléculaire |
C6H12S4 |
Poids moléculaire |
212.4 g/mol |
Nom IUPAC |
[2-(sulfanylmethyl)-1,4-dithian-2-yl]methanethiol |
InChI |
InChI=1S/C6H12S4/c7-3-6(4-8)5-9-1-2-10-6/h7-8H,1-5H2 |
Clé InChI |
RGDDNZPCGLMOMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(CS1)(CS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


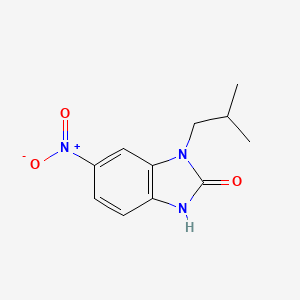
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
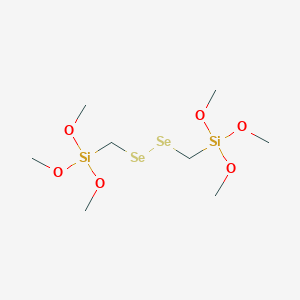
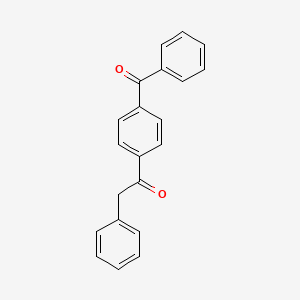
![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
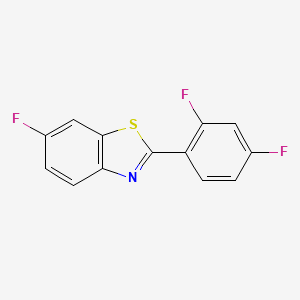
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)



![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)

